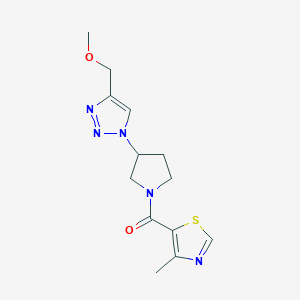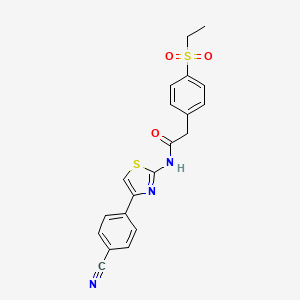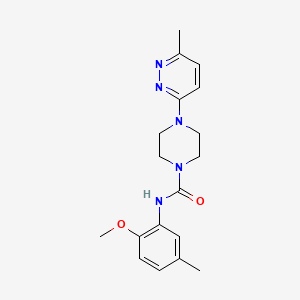
8-Fluoro-2-methylquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-3-hydroxy-2-methylquinoline is a compound that consists of a benzene-fused pyridine (quinoline) with 2-methyl, 3-hydroxyl, and 8-fluoro substituents around the quinoline rings . It has multifunctional groups that allow for facile reactions such as nucleophilic substitution and enamine condensation .
Synthesis Analysis
Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Several publications over the last few decades have specified various methods of synthesis. This includes classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .
Molecular Structure Analysis
The molecular structure of 8-Fluoro-3-hydroxy-2-methylquinoline is characterized by a benzene ring fused with a pyridine moiety . The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
A heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, was prepared by combining 8-hydroxy-2-methylquinoline (HMQ) with Keggin-structured H4SiW12O40 (STW) . The catalytic performance of the catalyst was assessed in the ketalization of ketones with glycol or 1,2-propylene glycol .
科学的研究の応用
Synthesis and Spectroscopy
8-Fluoro-3-hydroxy-2-methylquinoline, as part of the hydroxyquinoline family, has been involved in research focusing on synthetic, spectroscopy, and mechanistic aspects. These studies have elaborated on hydroxyquinolines and their analogues containing various substituents, including fluoro, and have used techniques like multinuclear NMR and single crystal X-ray for characterization. Molecular orbitals of these hydroxyquinolines have been calculated using density functional theory (Nycz et al., 2014).
Sensor Development
8-Hydroxyquinoline derivatives, including those with fluorophores, have been designed for use in fluorescence-based sensor arrays. These arrays utilize changes in RGB signal to distinguish between cationic analytes, indicating potential applications in chemical sensing (Palacios et al., 2007).
Zinc Sensors in Biological Systems
Derivatives of 8-hydroxy-2-methylquinoline, including fluorinated versions, have been proposed as powerful prototypes for zinc sensors in biological systems. These sensors aim to provide sensitive and selective real-time monitoring of free Zn^(2+) in complex biological samples, addressing issues like sensitivity, selectivity, and specificity in zinc monitoring (Pearce et al., 2001).
Fluorescence Properties and Metal Ion Detection
Research has also focused on the excited-state processes of 8-hydroxyquinoline, a close relative of 8-fluoro-3-hydroxy-2-methylquinoline, in different media. This includes studying its weak fluorescence and its enhancement when chelated with metal ions, which is applicable in metal ion detection and organic light-emitting diodes (Park et al., 2016).
Corrosion Monitoring
The use of 8-hydroxyquinoline in epoxy coatings for the detection of corrosion in metals, such as St-37 steel, has been investigated. The compound shows fluorescence turn-on mechanism upon chelation with iron ions produced during corrosion, suggesting its potential application in corrosion monitoring (Roshan et al., 2018).
Photophysical Processes in Solvents
The photophysical processes of 8-hydroxyquinoline, such as photoinduced tautomerization and solvation effects, have been studied to understand its fluorescence behavior in different solvents. This research provides insights into its lack of fluorescence in certain media, contributing to the understanding of its photophysical properties (Bardez et al., 1997).
Medical and Pharmacological Applications
Though not directly related to 8-Fluoro-3-hydroxy-2-methylquinoline, research on 8-hydroxyquinoline derivatives has shown applications in medical and pharmacological fields. This includes their use as fluorophoric ligands in complex formation with metal ions, potential applications in molecular imaging and analytical chemistry, and advancement in novel fluorescent chemosensors (Rohini et al., 2020).
Neuroimaging in Alzheimer's Research
8-Fluoro-8-hydroxyquinoline derivatives have been explored in neuroimaging studies related to Alzheimer's disease. For example, Fluorine-18 labeled 2-fluoro-8-hydroxyquinoline ([(18)F]CABS13) has been used in PET neuroimaging studies, demonstrating potential in probing the metal hypothesis of Alzheimer's disease (Liang et al., 2015).
作用機序
Target of Action
Quinoline derivatives, which include 8-fluoro-3-hydroxy-2-methylquinoline, are known to exhibit remarkable biological activity and have found applications in medicine . They are known to inhibit various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with nucleic acids inside tumor cells and disrupt dna replication and transcription .
Biochemical Pathways
Quinoline derivatives are known to disrupt dna replication and transcription, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of 8-fluoro-3-hydroxy-2-methylquinoline is 17718 , which is within the favorable range for good bioavailability.
Result of Action
Quinoline derivatives are known to disrupt dna replication and transcription, which could potentially lead to cell death .
Action Environment
It’s worth noting that the properties of quinoline derivatives can be influenced by the presence of fluorine atoms, which are known to enhance the biological activity of fluorinated compounds .
将来の方向性
Compounds containing the 8-hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer . Therefore, future research could focus on exploring the therapeutic potential of 8-Fluoro-3-hydroxy-2-methylquinoline and its derivatives.
特性
IUPAC Name |
8-fluoro-2-methylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(13)5-7-3-2-4-8(11)10(7)12-6/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPNZHYBYBQBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314012-55-9 |
Source


|
| Record name | 8-fluoro-2-methylquinolin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(3,5-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B2696120.png)




![Tert-butyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2696130.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2696131.png)



![N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2696136.png)
![1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2696138.png)
![4,5-diphenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2696140.png)
![3-(4-fluoro-3-methylphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2696141.png)
